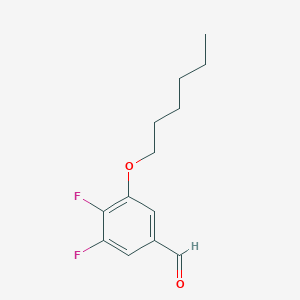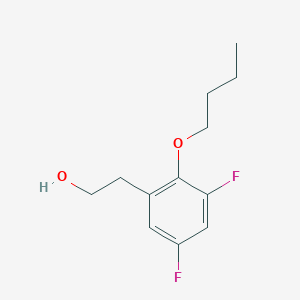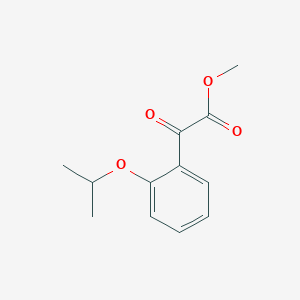
2'-n-Butoxy-2,2,2,5'-tetrafluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone is a chemical compound with the molecular formula C({12})H({12})F({4})O({2}) It is characterized by the presence of a butoxy group and four fluorine atoms attached to an acetophenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone typically involves the introduction of the butoxy group and fluorine atoms onto the acetophenone structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,2,2-trifluoroacetophenone, is reacted with n-butyl alcohol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of 2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Applications De Recherche Scientifique
2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone involves its interaction with molecular targets through its functional groups. The butoxy group and fluorine atoms can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the butoxy group and has three fluorine atoms.
2’-n-Butoxyacetophenone: Lacks the fluorine atoms.
2,2,2,5’-Tetrafluoroacetophenone: Lacks the butoxy group.
Uniqueness
2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone is unique due to the presence of both the butoxy group and four fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(2-butoxy-5-fluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O2/c1-2-3-6-18-10-5-4-8(13)7-9(10)11(17)12(14,15)16/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIWOQSOPGRDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7995460.png)






![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopentanol](/img/structure/B7995525.png)



